N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide
CAS No.: 1597528-05-6
Cat. No.: VC2963742
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1597528-05-6 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | N'-hydroxy-1-methylindole-4-carboximidamide |
| Standard InChI | InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |
| Standard InChI Key | BCJXDZGIFOIGOL-UHFFFAOYSA-N |
| Isomeric SMILES | CN1C=CC2=C(C=CC=C21)/C(=N/O)/N |
| SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |
Introduction
Structural Characteristics
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features several key functional groups that contribute to its biochemical properties and potential therapeutic applications.
Basic Molecular Information
The compound has a molecular formula of C10H11N3O with a molecular weight of 189.21 g/mol . Its structure contains three nitrogen atoms and one oxygen atom, with the methyl group attached to the nitrogen at position 1 of the indole ring. The carboximidamide group is positioned at carbon 4 of the indole ring, and the hydroxyl group is attached to one of the nitrogen atoms of the carboximidamide moiety .
Chemical Identifiers
Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:
| Identifier | Value |
|---|---|
| CAS Number | 1597528-05-6 |
| PubChem CID | 126969421 |
| IUPAC Name | N'-hydroxy-1-methylindole-4-carboximidamide |
| InChI | InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |
| InChIKey | BCJXDZGIFOIGOL-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |
These chemical identifiers are essential for unambiguous identification in scientific databases and literature .
Synthesis and Preparation
The synthesis of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves multiple steps, starting from appropriate indole precursors. Based on synthetic approaches for similar compounds, the general methodology likely involves the following steps:
Synthetic Route
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Starting with 1-methyl-1H-indole-4-carbonitrile or 1-methyl-1H-indole-4-carboxaldehyde.
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Conversion to an intermediate such as 1-methyl-1H-indole-4-carboximidamide (without the hydroxy group).
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Introduction of the N-hydroxy functionality through reaction with hydroxylamine under controlled conditions.
The specific reaction conditions may involve:
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Reaction of the nitrile or aldehyde precursor with hydroxylamine hydrochloride
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Use of a suitable base such as sodium carbonate
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Controlled temperature (typically 70-90°C)
Purification Techniques
After synthesis, purification techniques commonly employed include:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
Chemical Reactivity
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide can undergo various chemical reactions due to its functional groups, particularly the hydroxylamine moiety and the indole ring system.
Reaction Types
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The N-hydroxy group can participate in nucleophilic substitution reactions and form coordination complexes with metals.
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The indole ring can undergo electrophilic aromatic substitution reactions, typically at positions 2 and 3.
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The carboximidamide group can engage in condensation reactions and form hydrogen bonds with biological targets.
Comparison with Related Compounds
To better understand the unique properties of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, it is valuable to compare it with structurally similar compounds.
Structural Analogues Comparison
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide | C10H11N3O | 189.21 g/mol | Carboximidamide at position 4 |
| N-hydroxy-1-methyl-1H-indole-3-carboximidamide | C10H11N3O | 189.21 g/mol | Carboximidamide at position 3 |
| 1-methyl-1H-indole-4-carboximidamide | C10H11N3 | 173.21 g/mol | Lacks hydroxy group |
| 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide | C11H12BrN3O | 284.14 g/mol | Contains bromine at position 7 and ethyl instead of methyl at position 1 |
This comparison highlights how subtle structural changes can affect the physical properties and potentially the biological activities of these compounds .
Research Applications
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide has several scientific applications that make it valuable in research settings:
Medicinal Chemistry Research
As a small molecule with specific functional groups, this compound serves as:
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A building block for the synthesis of more complex molecules
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A probe for studying biological interactions
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A potential lead compound in drug discovery efforts
Structure-Activity Relationship Studies
Researchers may use this compound in structure-activity relationship (SAR) studies to:
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Determine how specific functional groups contribute to biological activity
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Optimize activity by systematic structural modifications
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Develop more potent or selective derivatives for therapeutic applications
Analytical Methods for Characterization
Several analytical techniques are commonly employed to characterize N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide and confirm its structure:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm structural features
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Mass spectrometry to determine molecular weight and fragmentation patterns
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Infrared spectroscopy to identify functional groups
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X-ray crystallography for definitive structural determination
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume